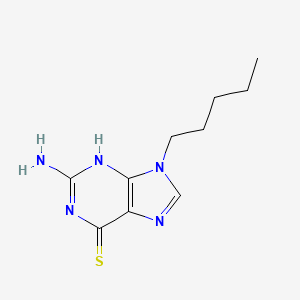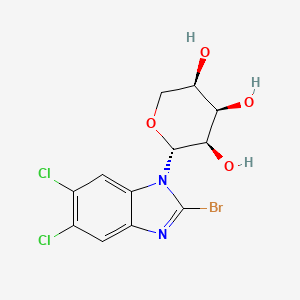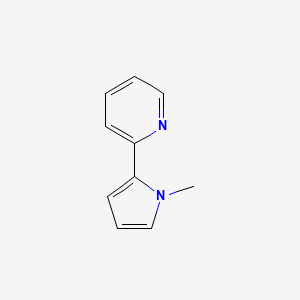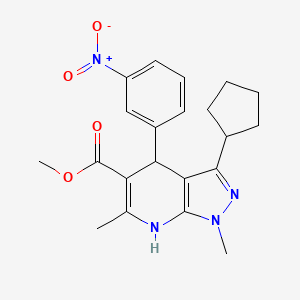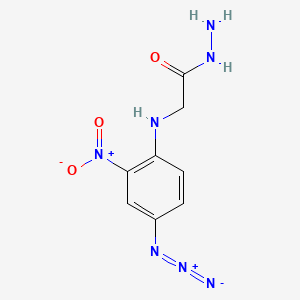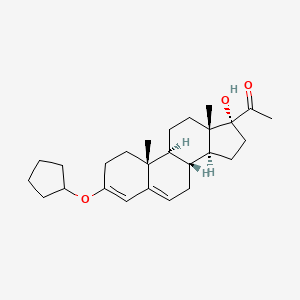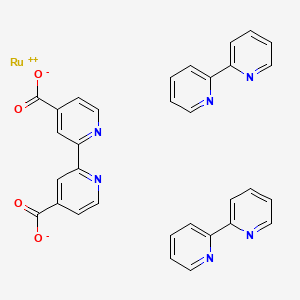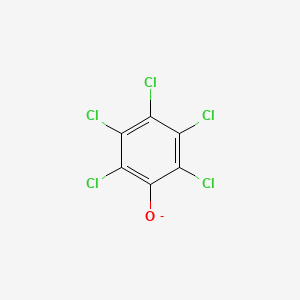
Pentachlorophenolate
Overview
Description
Pentachlorophenolate is a phenolate anion that is the conjugate base of pentachlorophenol; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a pentachlorophenol.
Scientific Research Applications
Water Pollution and Removal Technologies
Pentachlorophenol (PCP) has been widely utilized in industry and agriculture, particularly by the wood preservative industry. Its extensive use has led to significant environmental concerns, notably water pollution. Research at the University of Regina has focused on exploring the properties of PCP, its sources, toxicity, and various treatment technologies to mitigate its impact (Tanjore & Viraraghavan, 1994).
Antimicrobial Agent in Wood Preservation
PCP serves as a registered antimicrobial agent, primarily for wood preservation. Commercially available PCP contains both active ingredients and "inert" substances, the latter of which includes various chlorinated dibenzo-p-dioxins and dibenzofurans. The analysis of commercial PCP and its constituents has been documented in detail (Johnson, Gehring, Kociba, & Schwertz, 1973).
Developmental Toxicity in Rats
A study conducted to determine the developmental toxicity of PCP in rats found that the no-observable-adverse-effect-level (NOAEL) for both maternal and developmental toxicity in rats was 30 mg/kg/day. This research provided insights into the safety thresholds of PCP use, particularly in scenarios where exposure might occur (Bernard & Hoberman, 2001).
Cancer Risk Assessment
A review focusing on the potential carcinogenic risks associated with PCP exposure highlighted significant evidence linking PCP to hematopoietic cancers. This research differentiated the effects of PCP from those of its contaminants, such as dioxins and other chlorophenols, providing a clearer understanding of the specific health risks posed by PCP (Cooper & Jones, 2008).
Bioremediation of Contaminated Groundwater
The use of the bacterium Sphingomonas chlorophenolica PCP-1 for the bioremediation of PCP-contaminated groundwater was explored. This study demonstrated the feasibility and efficiency of using bioremediation as a method to treat PCP contamination, providing a potential environmental solution (Yang & Lee, 2008).
Degradation with Zero-Valence Iron and Microwave Energy
Research into the degradation of PCP using zero-valence iron (Fe(0)) coupled with microwave energy showed significant removal efficiency. This method represents a cost-effective and environmentally friendly approach for PCP degradation, with potential applications in industrial solvent treatment (Jou, 2008).
Phytoremediation of Soil Contamination
A study investigated the use of willow and poplar plants for the phytoremediation of soil contaminated with PCP and heavy metals. The research demonstrated the plants' tolerance to PCP and their ability to stimulate soil microbial activity, offering a viable approach for managing contaminated sites (Mills et al., 2006).
Toxicology and Carcinogenesis in Mice
Studies on B6C3F1 mice exposed to pentachlorophenol highlighted its carcinogenic potential, with observed neoplasms in multiple organs/systems. These findings underscored the health risks associated with PCP, particularly in environments with high exposure levels (McConnell et al., 1991).
Membrane Bioreactor for Wastewater Treatment
A membrane bioreactor (MBR) was evaluated for its potential to treat PCP-contaminated wastewater, achieving high PCP and COD removal rates. This study provided insights into the effectiveness of MBR systems in managing industrial wastewater containing PCP (Visvanathan et al., 2005).
properties
IUPAC Name |
2,3,4,5,6-pentachlorophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPBVBPLAPZRR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5O- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315317 | |
| Record name | Pentachlorophenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46012-02-6 | |
| Record name | Pentachlorophenoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46012-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentachlorophenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



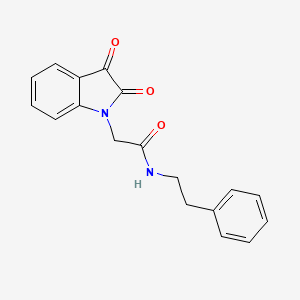
![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
